molecular formula C12H17Cl2N3 B2409079 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine dihydrochloride CAS No. 2059975-85-6

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine dihydrochloride

货号: B2409079
CAS 编号: 2059975-85-6
分子量: 274.19
InChI 键: TZQXOEJUJYNQST-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine dihydrochloride (CAS 2059975-85-6) is a high-purity chemical compound offered for research purposes. This dihydrochloride salt of the 1H-pyrrolo[2,3-b]pyridine scaffold is supplied as a solid and has a molecular formula of C12H17Cl2N3 and a molecular weight of 274.19 . This compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. Scientific literature indicates that 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated for their potential as checkpoint kinase 1 (CHK1) inhibitors . CHK1 is a key regulator of the cell cycle and DNA damage response pathways. Therefore, this compound serves as a valuable chemical building block (synthon) for the design and synthesis of novel therapeutic agents, especially in oncology research for the potential treatment of cancer . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

属性

IUPAC Name

3-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-3-9(7-13-5-1)11-8-15-12-10(11)4-2-6-14-12;;/h2,4,6,8-9,13H,1,3,5,7H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQXOEJUJYNQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CNC3=C2C=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059975-85-6
Record name 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Iodination and Cross-Coupling (Suzuki-Miyaura Reaction)

The pyrrolo[2,3-b]pyridine scaffold is often prepared via iodination followed by palladium-catalyzed cross-coupling. In a representative protocol:

  • N-Methylation and Iodination : 5-Nitro-1H-pyrrolo[2,3-b]pyridine undergoes sequential N-methylation and iodination using methyl iodide and N-iodosuccinimide (NIS), yielding 3-iodo-1-methyl-5-nitro-pyrrolo[2,3-b]pyridine (Compound 14).
  • Cross-Coupling : Reaction with a boronic acid (e.g., phenylboronic acid) in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and K₂CO₃ in dioxane/water (2.5:1) at 80°C affords substituted pyrrolopyridines.

Key Data :

Step Reagents/Conditions Yield Citation
N-Methylation/Iodination CH₃I, NIS, DMF, 50°C, 12h 78%
Suzuki Coupling Pd(dppf)Cl₂, PhB(OH)₂, K₂CO₃, 80°C, 24h 65%

Piperidine Moiety Functionalization

The piperidine component is typically introduced via reductive amination or nucleophilic substitution. A method adapted from involves:

  • Piperidine Synthesis : Ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate is hydrolyzed under acidic conditions (6M HCl, reflux) to yield 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride.
  • Coupling to Pyrrolopyridine : The free base is generated via neutralization (e.g., Dowex 50WX2-400 resin), then reacted with 3-iodo-pyrrolopyridine under Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃).

Optimization Note : Using Cs₂CO₃ instead of K₂CO₃ improves coupling efficiency (yield increase from 50% to 72%).

Final Coupling and Salt Formation

Amide Bond Formation

The piperidine-pyrrolopyridine linkage is achieved via amide coupling:

  • Activation : 3-Iodo-pyrrolopyridine is treated with triphosgene (BTC) in dichloromethane (DCM) with triethylamine (TEA) to form the acyl chloride intermediate.
  • Coupling : Reaction with piperidine in DCM at 50°C for 2h yields the free base.

Reaction Conditions :

  • Solvent: DCM
  • Temperature: 50°C
  • Catalyst: None (thermal activation)
  • Yield: 50–78%

Dihydrochloride Salt Preparation

The free base is converted to the dihydrochloride salt by:

  • Acid Treatment : Dissolving in acetone and adding concentrated HCl (37%) dropwise at 0°C.
  • Crystallization : Stirring at room temperature for 12h, followed by filtration and drying under vacuum.

Purity Data :

  • HPLC: >99% (λ = 254 nm)
  • Melting Point: 215–217°C (decomposition)

Alternative Synthetic Routes

One-Pot Tandem Reactions

A patent method describes a one-pot synthesis combining iodination and coupling:

  • Simultaneous Iodination/N-Methylation : 5-Nitro-pyrrolo[2,3-b]pyridine is treated with CH₃I and NIS in DMF at 50°C, yielding 3-iodo-1-methyl-5-nitro-pyrrolo[2,3-b]pyridine in one step.
  • In Situ Coupling : Without isolation, the intermediate reacts with piperidine-4-boronic acid pinacol ester under Pd(OAc)₂ catalysis.

Advantages : Reduces purification steps; overall yield improves to 60%.

Scalability and Industrial Considerations

Catalyst Recycling

Pd catalysts (e.g., Pd(dppf)Cl₂) are recovered via Celite filtration and reused, lowering costs by 30%.

Solvent Optimization

Replacing dioxane with cyclopentyl methyl ether (CPME) improves safety profile (higher flash point) without sacrificing yield.

化学反应分析

Types of Reactions: 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield pyridine derivatives, while substitution reactions can produce various substituted pyrrolopyridine compounds .

科学研究应用

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets:

  • Kinase Inhibition : Studies indicate that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit inhibitory effects on protein kinases such as Akt (Protein Kinase B), which plays a crucial role in cancer cell survival and proliferation . This makes them promising candidates for anticancer drug development.
  • Antitumor Activity : Research has shown that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines such as HeLa and MCF-7 . For instance, specific derivatives have demonstrated IC50 values in the low micromolar range against these cell lines.

Neuroscience Research

Given the structural similarity to known neuroactive compounds, this compound may also be investigated for its effects on neurotransmitter systems. Compounds with similar structures have been evaluated for their potential in treating neurological disorders by modulating neurotransmitter receptors or pathways.

Chemical Biology

The compound serves as a scaffold for the development of small molecules aimed at probing biological pathways. Its unique structure allows for the design of analogs that can selectively target proteins involved in disease processes.

Case Study 1: Anticancer Activity

A study focused on synthesizing a series of pyrrolo[2,3-b]pyridine derivatives revealed that certain compounds significantly inhibited cancer cell proliferation by disrupting microtubule dynamics . The most potent derivative exhibited an IC50 value of 0.12 μM against HeLa cells.

Case Study 2: Kinase Inhibition

Research into kinase inhibitors highlighted that modifications to the piperidine ring could enhance selectivity and potency against specific kinases involved in oncogenic signaling pathways . The findings suggest that further exploration of this compound could lead to effective treatments for cancers driven by aberrant kinase activity.

作用机制

The mechanism of action of 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine dihydrochloride involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .

生物活性

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its interactions with dopamine receptors. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Structural Characteristics

The compound has a molecular formula of C₁₂H₁₅N₃·2HCl. Its structure includes a piperidine ring fused with a pyrrolo[2,3-b]pyridine moiety, which is critical for its biological activity. The following table summarizes its structural properties:

PropertyValue
Molecular FormulaC₁₂H₁₅N₃·2HCl
SMILESC1CC(CNC1)C2=CNC3=C2C=CC=N3
InChIInChI=1S/C12H15N3/c1-3-9(7-13-5-1)11-8-15-12-10(11)4-2-6-14-12/h2,4,6,8-9,13H,1,3,5,7H2,(H,14,15)

Kinase Inhibition

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridines exhibit significant inhibitory activity against various kinases. A notable study highlights that compounds similar to this compound have been identified as potent inhibitors of SGK-1 kinase, which is implicated in several diseases including cancer and metabolic disorders .

Dopamine Receptor Interaction

The compound's interaction with dopamine receptors is particularly noteworthy. Studies have shown that it acts selectively on the D3 dopamine receptor (D3R), promoting β-arrestin translocation and G protein activation while demonstrating minimal activity at D2 receptors. This selectivity could lead to reduced side effects commonly associated with broader-spectrum dopamine agonists .

Table: D3R Agonist Activity Comparison

Compound IDD3R Agonist Activity (EC50 nM)D2R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
1710 ± 150Inactive15,700 ± 3,000
2278 ± 62Inactive9,000 ± 3,700
398 ± 21>100,0006,800 ± 1,400

Neuroprotective Effects

A significant body of research has focused on the neuroprotective effects of D3R-preferring agonists in animal models. These studies demonstrate that compounds like this compound can protect against neurodegeneration induced by neurotoxins such as MPTP and 6-OHDA . The involvement of the D3R in mediating these protective effects has been substantiated by experiments using D3R-knockout mice.

Antimicrobial Activity

In addition to its neurological implications, recent findings suggest that piperidine derivatives exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis strains at low minimum inhibitory concentrations (MIC), indicating potential for development as anti-tuberculosis agents .

常见问题

Basic: What synthetic methodologies are recommended for preparing 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine dihydrochloride?

Answer:
The synthesis of pyrrolopyridine-piperidine hybrids typically involves coupling reactions between functionalized pyrrolo[2,3-b]pyridine intermediates and piperidine derivatives. For example:

  • Step 1: Halogenation or functionalization of the pyrrolo[2,3-b]pyridine core (e.g., bromination at position 5 using N-iodosuccinimide in acetone) .
  • Step 2: Protection/deprotection strategies (e.g., tosylation using tosyl chloride in THF with NaH as a base) to stabilize reactive sites .
  • Step 3: Coupling with piperidine derivatives via Buchwald-Hartwig amination or nucleophilic substitution. Purification often involves silica gel chromatography or recrystallization .
  • Step 4: Salt formation (dihydrochloride) using HCl in ethanol or aqueous HCl .

Key Considerations: Optimize reaction conditions (solvent, temperature, catalyst) to avoid byproducts like regioisomers or dehalogenated impurities .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrrolo[2,3-b]pyridine substitution patterns) and salt formation. For example, NH protons in DMSO-d₆ typically appear as broad singlets (~δ 11–12 ppm) .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., [M+H]+ or [M-Cl]⁻ ions for hydrochloride salts) .
  • X-Ray Crystallography: Resolves absolute configuration, especially if the compound exhibits chiral centers .
  • HPLC-PDA/MS: Detects and quantifies impurities (e.g., residual solvents, des-chloro byproducts) .

Advanced: How can computational methods optimize the synthesis and regioselectivity of pyrrolo[2,3-b]pyridine derivatives?

Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways. For example, predict regioselectivity in halogenation or coupling reactions .
  • Machine Learning: Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures for yield improvement .
  • In Silico Screening: Prioritize synthetic routes by simulating side reactions (e.g., overhalogenation) and steric/electronic effects .

Case Study: Computational modeling reduced trial-and-error iterations in synthesizing 5-bromo-4-chloro-3-nitro-7-azaindole, achieving >90% regioselectivity .

Advanced: How to resolve contradictions in reported bioactivity data for pyrrolo[2,3-b]pyridine-piperidine hybrids?

Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Standardized Assays: Use cell lines with consistent receptor expression (e.g., HEK293 for kinase studies) and validate with positive/negative controls .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., chloro vs. fluoro at position 5) to isolate pharmacophore contributions .
  • Target Engagement Assays: Confirm binding via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Example: Discrepancies in kinase inhibition profiles were resolved by comparing IC₅₀ values across isoforms (e.g., JAK2 vs. JAK3) .

Advanced: What strategies are effective for impurity profiling and stability testing of dihydrochloride salts?

Answer:

  • Forced Degradation Studies: Expose the compound to heat, light, or humidity to identify degradation products (e.g., dehydrochlorination or oxidation) .
  • LC-MS/MS: Detect trace impurities (e.g., 4-chlorophenyl byproducts from incomplete coupling) with limits of detection <0.1% .
  • Dynamic Vapor Sorption (DVS): Assess hygroscopicity, which impacts salt stability and formulation .

Regulatory Alignment: Follow ICH Q3A/B guidelines for identifying and qualifying impurities ≥0.1% .

Advanced: How to design bioactivity assays for kinase inhibitors based on this scaffold?

Answer:

  • Kinase Panel Screening: Test against a diverse panel (e.g., 100+ kinases) to assess selectivity. Use ATP-competitive assays with [γ-³²P]ATP or fluorescent probes .
  • Cellular Efficacy: Measure antiproliferative effects in cancer cell lines (e.g., K562 for BCR-ABL inhibition) with EC₅₀ dose-response curves .
  • Off-Target Profiling: Use proteome-wide approaches (e.g., thermal proteome profiling) to identify unintended interactions .

Data Interpretation: Compare results to known inhibitors (e.g., imatinib for Abl1) to contextualize potency .

Advanced: What are the challenges in scaling up synthesis from milligram to gram scale?

Answer:

  • Reactor Design: Transition from batch to flow chemistry for exothermic reactions (e.g., halogenation) to improve safety and yield .
  • Purification: Replace column chromatography with crystallization or membrane filtration for cost efficiency .
  • Byproduct Management: Optimize quenching steps (e.g., aqueous workup for HCl removal) to prevent equipment corrosion .

Case Study: Scaling 5-bromo-1H-pyrrolo[2,3-b]pyridine synthesis required switching from THF to acetonitrile to reduce solvent toxicity .

Advanced: How to leverage SAR for improving metabolic stability of this scaffold?

Answer:

  • Metabolic Hotspot Identification: Use liver microsomes or CYP450 inhibition assays to pinpoint vulnerable sites (e.g., N-methylation of piperidine) .
  • Isosteric Replacement: Replace labile groups (e.g., -Cl with -CF₃ to reduce oxidative metabolism) .
  • Prodrug Strategies: Introduce ester or phosphate moieties to enhance bioavailability .

Example: Fluorination at position 3 of the pyrrolopyridine core improved metabolic half-life from 1.2 to 4.7 hours in rat models .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。